molecular formula C5H14Cl2N2 B13343635 Piperidin-2-amine dihydrochloride

Piperidin-2-amine dihydrochloride

Cat. No.: B13343635
M. Wt: 173.08 g/mol
InChI Key: SCLAYOYEPQQUDS-UHFFFAOYSA-N
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Description

Piperidin-2-amine dihydrochloride is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidin-2-amine dihydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide or nickel-based catalysts . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production typically involves the hydrogenation of pyridine under high pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidinones.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: It undergoes substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products:

Scientific Research Applications

Piperidin-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-2-amine dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .

Comparison with Similar Compounds

    Piperidine: A simpler structure with similar reactivity.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: Piperidin-2-amine dihydrochloride is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various applications .

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

piperidin-2-amine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c6-5-3-1-2-4-7-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

SCLAYOYEPQQUDS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)N.Cl.Cl

Origin of Product

United States

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